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Compound of Interest

Compound Name: SIRT2-IN-15

Cat. No.: B388031 Get Quote

The discovery of Compound 15 originated from structural modifications of a 2-

anilinobenzamide scaffold.[1] In 2017, Suzuki and his group leveraged the crystal structure of

SIRT2 in a complex with an existing inhibitor (SIRT2:13) to inform their design strategy.[1] Their

goal was to develop a novel inhibitor that could simultaneously occupy both the substrate-

binding site, also known as the "selectivity pocket," and the NAD+-binding site of the SIRT2

enzyme.[1] This dual-site occupancy was hypothesized to enhance both the potency and

selectivity of the inhibitor.

Through targeted modifications of the amide moiety of the 2-anilinobenzamide core, the

researchers successfully synthesized Compound 15.[1] This novel inhibitor demonstrated

significant anti-proliferative activity in breast cancer cell lines, specifically MDA-MB-231 and

MCF-7, highlighting its potential as a therapeutic agent.[1]

SIRT2 Signaling Pathways
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial

role in various cellular processes.[1][2] It is primarily located in the cytoplasm but can

translocate to the nucleus during mitosis.[1] SIRT2's catalytic activity involves the deacetylation

of a wide range of histone and non-histone substrates, thereby regulating processes like

autophagy, myelination, immunity, and inflammation.[1] Dysregulation of SIRT2 activity has

been linked to several diseases, including cancer and neurodegenerative disorders such as

Parkinson's disease.[1][3]
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The following diagram illustrates a simplified overview of some key signaling pathways

involving SIRT2:
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Caption: Simplified overview of key SIRT2 signaling pathways in the cytoplasm and nucleus.

Synthesis Pathway of SIRT2 Inhibitors
While the exact synthesis pathway for Compound 15 is proprietary to the research group, a

generalizable synthetic route for 2-anilinobenzamide-based SIRT2 inhibitors can be outlined
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based on established organic chemistry principles. The synthesis typically involves a multi-step

process starting from commercially available reagents.

A plausible synthetic workflow is depicted below:

Generalized Synthesis of 2-Anilinobenzamide Scaffold

Starting Materials
(e.g., 2-aminobenzoic acid derivative,

substituted aniline)

Amide Bond Formation
(e.g., using coupling agents like EDC/HOBt)

2-Anilinobenzamide Intermediate

Functional Group Interconversion
(Modification of amide moiety)

Final SIRT2 Inhibitor
(e.g., Compound 15)

Purification
(e.g., Column Chromatography)

Characterization
(e.g., NMR, Mass Spectrometry)
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Caption: Generalized workflow for the synthesis of 2-anilinobenzamide-based SIRT2 inhibitors.

Quantitative Data Summary
The following table summarizes the key quantitative data for representative SIRT2 inhibitors,

providing a comparative overview of their potency and selectivity.

Compound Target IC50 (µM)
Selectivity
vs. SIRT1

Cell-Based
Activity

Reference

Compound

15
SIRT2

Data not

publicly

available

Data not

publicly

available

Anti-

proliferative

in MDA-MB-

231 and

MCF-7 cells

[1]

AGK2 SIRT2 3.5
Selective for

SIRT2

Neuroprotecti

ve effects
[4]

Tenovin-6 SIRT1/SIRT2

SIRT1: Data

not

availableSIR

T2: Data not

available

Unselective
Anti-cancer

activity
[4]

Cambinol SIRT1/SIRT2
SIRT1:

56SIRT2: 59
Dual inhibitor

Cytotoxic

against

cancer cells

[2]

Note: Specific IC50 values for Compound 15 are not available in the reviewed literature.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments involved in the discovery

and characterization of SIRT2 inhibitors.
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SIRT2 Deacetylase Activity Assay (In Vitro)
This assay is used to determine the inhibitory potential of a compound against the SIRT2

enzyme.

Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently

labeled peptide substrate with an N-acetylated lysine residue, NAD+, and the SIRT2 enzyme

in an appropriate buffer.

Inhibitor Addition: The test compound (e.g., Compound 15) is added to the reaction mixture

at various concentrations.

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes) to

allow for the deacetylation reaction to occur.

Development: A developer solution, often containing trypsin, is added to the mixture. Trypsin

cleaves the deacetylated substrate, releasing the fluorophore from its quencher and resulting

in a fluorescent signal.

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

The IC50 value, representing the concentration of the inhibitor required to reduce enzyme

activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (In Vitro)
This assay assesses the effect of an inhibitor on the growth of cancer cells.

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the SIRT2

inhibitor for a specified duration (e.g., 48-72 hours).

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT

or MTS assay. This involves adding the respective reagent to the wells and measuring the

absorbance, which correlates with the number of viable cells.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

The following diagram outlines the general workflow for the discovery and validation of a novel

SIRT2 inhibitor:
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Caption: General experimental workflow for the discovery and development of SIRT2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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